molecular formula C18H27NO7S B15327375 N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, tert-butyl ester

N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, tert-butyl ester

Cat. No.: B15327375
M. Wt: 401.5 g/mol
InChI Key: RTLIQGGSCSOEPF-UHFFFAOYSA-N
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Description

tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound that features a tert-butyl ester group, a methylsulfonyloxy group, and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group of the starting material is protected using a phenylmethoxycarbonyl (Cbz) group.

    Formation of the ester: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst.

    Introduction of the methylsulfonyloxy group: The hydroxyl group is converted to a methylsulfonyloxy group using methanesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate can undergo various chemical reactions, including:

    Substitution reactions: The methylsulfonyloxy group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The phenylmethoxycarbonyl group can be removed under hydrogenation conditions to reveal the free amino group.

Common Reagents and Conditions

    Methanesulfonyl chloride: Used for introducing the methylsulfonyloxy group.

    Triethylamine: Acts as a base in the sulfonylation reaction.

    Hydrochloric acid or sodium hydroxide: Used for hydrolysis of the ester group.

    Palladium on carbon (Pd/C): Used for hydrogenation to remove the phenylmethoxycarbonyl protecting group.

Major Products

    Substitution reactions: Yield various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Produces the corresponding carboxylic acid.

    Deprotection: Results in the free amino acid derivative.

Scientific Research Applications

tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential as a building block in peptide synthesis.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved are typically related to the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-(phenylmethoxycarbonylamino)pentanoate: Lacks the methylsulfonyloxy group.

    tert-Butyl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate: Contains a hydroxyl group instead of a methylsulfonyloxy group.

    tert-Butyl (2S)-5-chloro-2-(phenylmethoxycarbonylamino)pentanoate: Contains a chloro group instead of a methylsulfonyloxy group.

Uniqueness

The presence of the methylsulfonyloxy group in tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate imparts unique reactivity, particularly in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility that similar compounds may lack.

Properties

Molecular Formula

C18H27NO7S

Molecular Weight

401.5 g/mol

IUPAC Name

tert-butyl 5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate

InChI

InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21)

InChI Key

RTLIQGGSCSOEPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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